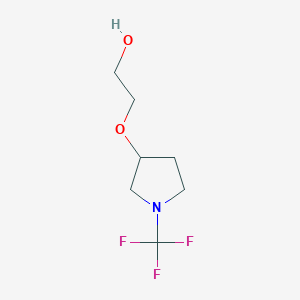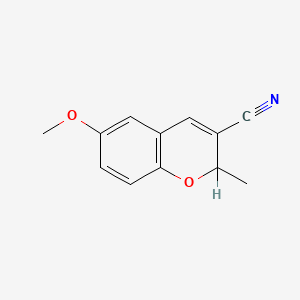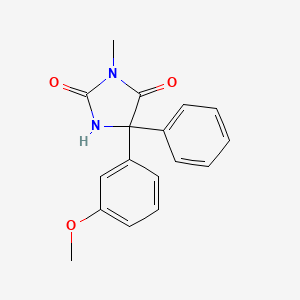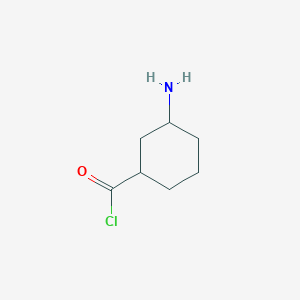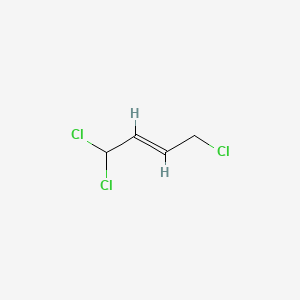
1,1,4-Trichloro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4-Trichloro-2-butene is an organic compound with the molecular formula C4H5Cl3 It is a chlorinated derivative of butene, characterized by the presence of three chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,4-Trichloro-2-butene can be synthesized through several methods. One common approach involves the chlorination of butene under controlled conditions. The reaction typically requires a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the butene molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4-Trichloro-2-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butanones or butanoic acids.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated butenes.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated butanones or butanoic acids.
Reduction: Less chlorinated butenes.
Substitution: Hydroxylated or aminated butenes.
Wissenschaftliche Forschungsanwendungen
1,1,4-Trichloro-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other chlorinated compounds.
Wirkmechanismus
The mechanism of action of 1,1,4-Trichloro-2-butene involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to chlorine. This leads to the formation of new chemical bonds and the release of chloride ions. The pathways involved in these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,1,4-Trichloro-2-butene can be compared with other chlorinated butenes, such as 1,2,4-Trichloro-2-butene and 1,4-Dichloro-2-butene. These compounds share similar chemical structures but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct chemical properties and reactivity.
List of Similar Compounds
1,2,4-Trichloro-2-butene: Another chlorinated butene with chlorine atoms at different positions.
1,4-Dichloro-2-butene: A compound with two chlorine atoms, used in various chemical reactions.
Eigenschaften
CAS-Nummer |
41601-59-6 |
|---|---|
Molekularformel |
C4H5Cl3 |
Molekulargewicht |
159.44 g/mol |
IUPAC-Name |
(E)-1,1,4-trichlorobut-2-ene |
InChI |
InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
InChI-Schlüssel |
LSNLOFDRJFJKDX-OWOJBTEDSA-N |
Isomerische SMILES |
C(/C=C/C(Cl)Cl)Cl |
Kanonische SMILES |
C(C=CC(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



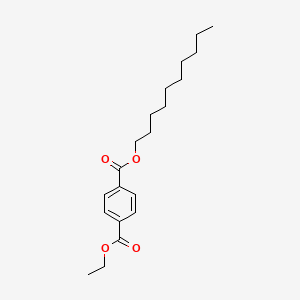
![methyl 5-hydroxy-3-p-tolyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate](/img/structure/B13951652.png)
![5,6-Bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13951658.png)
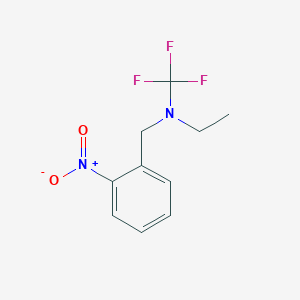


![(6-Chlorobenzo[d]thiazol-2-yl)methanol](/img/structure/B13951676.png)
